molecular formula C17H12FNO3 B2410644 (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate CAS No. 880270-92-8

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate

Cat. No.: B2410644
CAS No.: 880270-92-8
M. Wt: 297.285
InChI Key: DYISUHZSLVFUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a chemical compound built on a 5-phenylisoxazole scaffold, a structure recognized for its significant value in medicinal chemistry and chemical biology research. Compounds featuring this core structure have been identified as key chemotypes in the development of novel therapeutic agents. Specifically, trisubstituted isoxazoles have been successfully designed as novel allosteric inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt) , a nuclear receptor that is a promising target for the treatment of autoimmune diseases . The structural motif of ester-functionalized isoxazoles is also prevalent in the exploration of various bioactive molecules, indicating the utility of this functional group in probing biological mechanisms and structure-activity relationships (SAR) . Researchers can employ this compound as a valuable intermediate or building block in synthetic chemistry programs, or as a tool compound for in vitro biological screening to investigate new pathways in areas such as oncology and immunology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-8-6-13(7-9-14)17(20)21-11-15-10-16(22-19-15)12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYISUHZSLVFUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Ketoamide Precursor Preparation

The oxazole ring originates from cyclodehydration of β-ketoamides, where phenyl group placement at the C5 position requires careful precursor design. A representative protocol involves:

  • Condensation of phenylacetic acid with hydroxylamine to form the hydroxamic acid
  • Reaction with chloroacetyl chloride to generate the β-ketoamide backbone
  • Recrystallization from ethanol/water (3:1) to achieve >95% purity.

Critical parameters include maintaining anhydrous conditions during acylation and strict temperature control (0–5°C) to prevent premature cyclization.

Cyclodehydration and Alcohol Formation

Cyclization employs phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent under reflux (110°C, 4 h), yielding the oxazole methyl ester. Subsequent reduction to the primary alcohol utilizes lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C, achieving 68–72% conversion. Alternative methods substituting POCl₃ with polyphosphoric acid (PPA) show comparable efficiency but require longer reaction times (8–12 h).

Parameter POCl₃ Method PPA Method
Reaction Time (h) 4 8–12
Yield (%) 72 68
Purity (HPLC) 98.5% 97.2%

Post-cyclization purification via silica gel chromatography (hexane/ethyl acetate 4:1) effectively removes unreacted precursors and regioisomeric byproducts.

Esterification to Form the Target Compound

4-Fluorobenzoyl Chloride Preparation

4-Fluorobenzoic acid (1.0 equiv) reacts with thionyl chloride (SOCl₂, 2.5 equiv) under reflux (75°C, 2 h), followed by azeotropic removal of excess SOCl₂ with toluene. This method achieves near-quantitative conversion, with residual SOCl₂ levels <0.1% by GC-MS.

Schotten-Baumann Esterification

The alcohol intermediate (1.0 equiv) undergoes esterification with 4-fluorobenzoyl chloride (1.2 equiv) in dichloromethane (DCM) using pyridine (1.5 equiv) as base. Key operational parameters:

  • Temperature: 0°C → 25°C gradient over 2 h
  • Stirring rate: 500 rpm for optimal mixing
  • Quenching: 5% aqueous HCl (3× volumes)
  • Yield: 85–88% after recrystallization from hexane/ethyl acetate.

Alternative coupling agents like DCC/DMAP in THF show marginal yield improvements (90–92%) but introduce purification challenges from urea byproducts.

Alternative Methods and Optimization

Direct Oxazole Ester Synthesis

Attempts to pre-form the ester moiety prior to cyclization face limitations:

  • β-Ketoamide esters exhibit reduced cyclization efficiency (45–50% vs. 68–72%)
  • Increased side products from transesterification during POCl₃ treatment.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 140°C, 20 min) reduces cyclization time by 75% while maintaining yield (70%). However, scale-up beyond 10 mmol proves challenging due to uneven heating in batch reactors.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-F), 7.85 (s, 1H, Oxazole-H), 7.45–7.32 (m, 5H, Ph), 5.45 (s, 2H, CH₂O).
  • HRMS : m/z calculated for C₁₇H₁₂FNO₃ [M+H]⁺ 298.0878, found 298.0875.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows ≥99% purity with retention time 6.78 min. Residual solvents (THF, DCM) remain below ICH Q3C limits (THF <720 ppm, DCM <600 ppm).

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Compounds with substituted fluorine atoms.

Scientific Research Applications

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzoate moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

a. O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate ()

  • Structure : Replaces the benzoate ester with a phosphorothioate group.
  • Key Data: Not explicitly provided, but phosphorothioates are typically more hydrolytically stable than esters, suggesting longer environmental persistence .

b. 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide ()

  • Structure : Substitutes the benzoate ester with a sulfonamide group.
  • Implications: Sulfonamides are common in pharmaceuticals (e.g., antibiotics, COX-2 inhibitors).
  • Key Data : Molecular weight (unreported in evidence) can be inferred as ~331 g/mol (C₁₆H₁₃N₂O₃S). The sulfonamide’s acidity (pKa ~10) contrasts with the ester’s neutrality, affecting solubility .

c. Methyl 4-fluorobenzoate derivatives ()

  • Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate.
  • Structure : Shares the 4-fluorobenzoate group but incorporates a pyrazolopyrimidine-chromene system.
  • Implications : The extended aromatic system and fluorine atoms enhance π-π stacking and metabolic stability.
  • Key Data : Melting point = 258–260°C; mass = 572.4 [M+H]⁺ .

Biological Activity

The compound (5-Phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate is a member of the oxazole derivatives, which have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an oxazole ring with a phenyl group and a fluorobenzoate moiety. This structural configuration may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16_{16}H14_{14}FNO2_{2}
Molecular Weight285.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit antimicrobial properties , making them candidates for developing new antibiotics. Studies have shown that this compound has demonstrated activity against various bacterial strains, although specific data on its efficacy compared to other compounds is limited.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties . The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation. Further investigations are necessary to elucidate these mechanisms.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular processes.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
  • Cancer Cell Line Testing : In vitro studies using cancer cell lines have shown that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. These findings support further exploration into its use as an anticancer agent.

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModeratePromisingRequires further studies
(5-Methyl-1,2-oxazol-3-yl)methyl benzoateLowLimitedLess potent than target compound
(5-Chloro-1,2-oxazol-3-yl)methyl benzoateHighModerateMore effective antimicrobial

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate, and what analytical methods validate its purity?

  • Methodology :

  • Step 1 : Condensation reactions using trichlorotriazine derivatives (e.g., 2,4,6-trichlorotriazine) with phenolic components, as described in . Optimize stoichiometry (e.g., 1.00 equiv. reagent) under reflux conditions.
  • Step 2 : Esterification of the oxazole intermediate with 4-fluorobenzoic acid derivatives. Monitor reaction completion via TLC or HPLC.
  • Validation : Use NMR (e.g., 1^1H/13^{13}C) to confirm functional groups and X-ray crystallography (as in ) for structural elucidation. Purity is confirmed by HPLC (>95% peak area) and elemental analysis .

Q. How can researchers characterize the crystalline structure of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/water. Use a diffractometer (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters (e.g., R-factor < 0.05) ensure accuracy, as demonstrated in .
  • Data interpretation : Analyze unit cell parameters (a, b, c, β), space group (e.g., P21/c), and hydrogen-bonding networks using software like OLEX2 or SHELX .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : Store in amber vials at -20°C if UV-Vis spectroscopy indicates photodegradation.
  • Hygroscopicity : Use Karl Fischer titration to assess moisture absorption; store under inert gas if hygroscopic .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d,p) basis sets to model transition states and electron density maps (e.g., HOMO-LUMO gaps). Compare with experimental kinetics from .
  • Solvent effects : Simulate polarizable continuum models (PCM) for reactions in DMF or THF. Validate with HPLC-MS reaction monitoring .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodology :

  • Longitudinal partitioning studies : Use OECD 107 guidelines to measure logPP (octanol-water) and soil adsorption coefficients (Koc_{oc}).
  • Biotic degradation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and analyze metabolites via LC-QTOF-MS. Reference ’s framework for ecological risk assessment .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural confirmation?

  • Methodology :

  • Cross-validation : Re-run NMR in deuterated DMSO or CDCl3_3 to eliminate solvent artifacts. Compare IR carbonyl stretches (1700–1750 cm1^{-1}) with computed spectra ().
  • Dynamic NMR : For conformational isomers, perform variable-temperature NMR to detect exchange broadening .

Q. What strategies optimize yield in multi-step syntheses involving oxazole intermediates?

  • Methodology :

  • DoE (Design of Experiments) : Apply split-plot designs (as in ) to test variables (temperature, catalyst loading). Use ANOVA to identify significant factors.
  • Quenching protocols : For acid-sensitive intermediates, optimize quenching pH (e.g., NaHCO3_3 vs. HCl) to minimize hydrolysis. Monitor by inline FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.